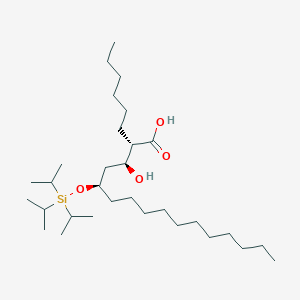
(2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid is a complex organic compound characterized by its unique stereochemistry and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Hexyl Chain: This can be achieved through a Grignard reaction, where a hexyl magnesium bromide reacts with an appropriate aldehyde or ketone.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via a stereoselective reduction of a ketone intermediate.
Protection of the Hydroxy Group: The hydroxy group is protected using triisopropylsilyl chloride in the presence of a base like imidazole.
Formation of the Hexadecanoic Acid Backbone: This involves a series of reactions including esterification, reduction, and oxidation to achieve the desired carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The ketone or carboxylic acid groups can be reduced back to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triisopropylsilyl group can be substituted with other protecting groups or functional groups using fluoride sources like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Jones reagent, PCC
Reduction: LiAlH4, NaBH4
Substitution: TBAF
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various protected or functionalized derivatives
Applications De Recherche Scientifique
(2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The triisopropylsilyl group can influence the compound’s solubility and stability, affecting its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,5R)-2-hexyl-3-hydroxyhexadecanoic acid: Lacks the triisopropylsilyl group, which affects its solubility and stability.
(2S,3S,5R)-2-hexyl-5-((triisopropylsilyl)oxy)hexadecanoic acid: Lacks the hydroxy group, which affects its ability to form hydrogen bonds.
Uniqueness
The presence of both the hydroxy and triisopropylsilyl groups in (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid makes it unique in terms of its chemical reactivity and potential applications. The stereochemistry also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C31H64O4Si |
|---|---|
Poids moléculaire |
528.9 g/mol |
Nom IUPAC |
(2S,3S,5R)-2-hexyl-3-hydroxy-5-tri(propan-2-yl)silyloxyhexadecanoic acid |
InChI |
InChI=1S/C31H64O4Si/c1-9-11-13-15-16-17-18-19-20-22-28(35-36(25(3)4,26(5)6)27(7)8)24-30(32)29(31(33)34)23-21-14-12-10-2/h25-30,32H,9-24H2,1-8H3,(H,33,34)/t28-,29+,30+/m1/s1 |
Clé InChI |
PNKOWYLTAHJHOP-NGDRWEMDSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)O[Si](C(C)C)(C(C)C)C(C)C |
SMILES canonique |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid](/img/structure/B15062423.png)
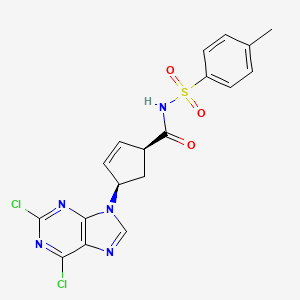
![Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B15062433.png)
![7-(1-Methylethyl)-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B15062435.png)
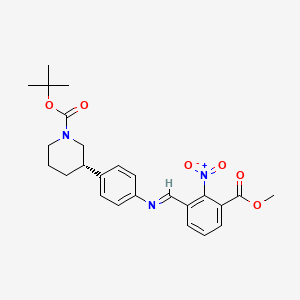
![2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B15062442.png)
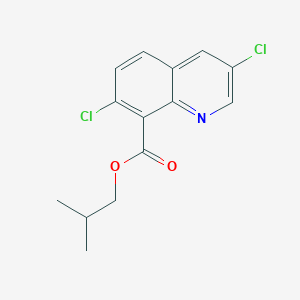
![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B15062451.png)
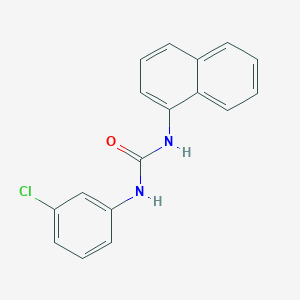

![tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062493.png)
![4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15062494.png)
![tert-Butyl (3-bromo-4-chloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062506.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B15062512.png)
